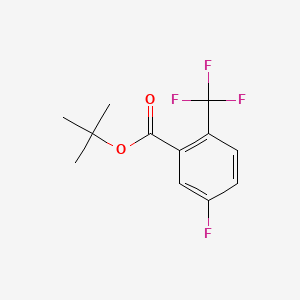

Tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate

Description

Tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate (C₁₂H₁₂F₄O₂) is a fluorinated benzoate ester characterized by a tert-butyl ester group at the carboxyl position, a fluorine substituent at the 5-position, and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. The trifluoromethyl group is strongly electron-withdrawing, influencing the compound’s electronic properties and reactivity. This structural motif is common in pharmaceutical intermediates and agrochemicals due to its ability to enhance metabolic stability and bioavailability .

Properties

CAS No. |

2919961-88-7 |

|---|---|

Molecular Formula |

C12H12F4O2 |

Molecular Weight |

264.22 g/mol |

IUPAC Name |

tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)8-6-7(13)4-5-9(8)12(14,15)16/h4-6H,1-3H3 |

InChI Key |

JZFLWTZLYFPJHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate typically involves the esterification of 5-fluoro-2-(trifluoromethyl)benzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom and trifluoromethyl group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to yield 5-fluoro-2-(trifluoromethyl)benzoic acid and tert-butyl alcohol in the presence of aqueous acid or base.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Reduction: 5-fluoro-2-(trifluoromethyl)benzyl alcohol.

Hydrolysis: 5-fluoro-2-(trifluoromethyl)benzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

tert-Butyl 5-chloro-2,4-difluorobenzoate (C₁₁H₁₁ClF₂O₂) :

- Ethyl 5-bromo-2-fluorobenzoate (CAS 612835-53-7): Features a bromine atom at the 5-position and an ethyl ester. Similarity score: 0.94 .

Analogues with Heterocyclic Moieties

- tert-Butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate :

Methyl vs. tert-Butyl Esters

- Methyl 5-fluoro-2-(trifluoromethyl)benzoate (C₉H₆F₄O₂) :

- The methyl ester analogue has a lower molecular weight (222.14 g/mol vs. ~272 g/mol for tert-butyl) and reduced steric bulk. This increases its volatility (boiling point ~250°C) but decreases hydrolytic stability compared to the tert-butyl derivative. Storage: Room temperature (stable under dry conditions) .

Amino-Substituted Analogues

- tert-Butyl 2-amino-5-fluorobenzoate (C₁₁H₁₄FNO₂): The 2-amino group is electron-donating, opposing the electronic effects of -CF₃. This alters reactivity in electrophilic substitution reactions (e.g., nitration occurs preferentially at the 4-position). Collision cross-section (CCS) predictions suggest a compact structure due to intramolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.